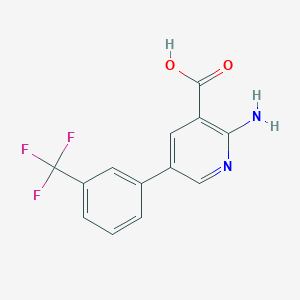2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid
CAS No.: 1261478-05-0
Cat. No.: VC11750409
Molecular Formula: C13H9F3N2O2
Molecular Weight: 282.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261478-05-0 |
|---|---|
| Molecular Formula | C13H9F3N2O2 |
| Molecular Weight | 282.22 g/mol |
| IUPAC Name | 2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-1-2-7(4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20) |
| Standard InChI Key | SHTLAAVPQNOGRW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)N)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
2-Amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid (IUPAC name: 2-amino-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid) belongs to the pyridinecarboxylic acid family. Its molecular formula is C₁₃H₁₀F₃N₂O₂, with a molecular weight of 298.23 g/mol. The structure comprises:
-
A pyridine ring substituted with an amino group (–NH₂) at position 2.
-
A 3-(trifluoromethyl)phenyl moiety at position 5.
-
A carboxylic acid group (–COOH) at position 3.
Key structural features include the electron-withdrawing trifluoromethyl (–CF₃) group, which enhances metabolic stability and lipophilicity, and the carboxylic acid moiety, which facilitates salt formation for improved solubility .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 2-amino-5-(3-(trifluoromethyl)phenyl)nicotinic acid can be inferred from methodologies used for structurally related compounds :
Route 1: Two-Step Catalytic Coupling
-
Esterification: 2-Chloronicotinic acid reacts with 3-(trifluoromethyl)phenol in the presence of a solid superacid catalyst (e.g., sulfated zirconia) to form 3-(trifluoromethyl)phenyl 2-chloronicotinate.
Conditions: Toluene solvent, reflux (110°C), 12–24 hours. Yield: 70–85% .
-
Amination: The chloronicotinate intermediate undergoes nucleophilic aromatic substitution with ammonia or an ammonia equivalent.
Conditions: DMF solvent, 100–140°C, 10 hours. Yield: 50–92% .
Route 2: Direct Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 5-bromo-nicotinic acid and 3-(trifluoromethyl)aniline derivatives offers an alternative pathway, though this method is less documented for this specific target .
Process Advantages
-
Reduced Waste: Unlike traditional routes requiring thionyl chloride (generating HCl/SO₂ waste), the two-step method minimizes environmental impact .
-
Catalyst Reusability: Solid superacid catalysts (e.g., sulfated zirconia) can be recycled for ≥5 cycles without significant activity loss .
Physicochemical Properties
Thermal and Solubility Profiles
The high melting point and limited aqueous solubility (≤0.1 mg/mL in water) necessitate formulation strategies such as salt formation (e.g., sodium or lysine salts) for parenteral administration .
Pharmacological Applications
VEGF Receptor Tyrosine Kinase Inhibition
2-Amino-nicotinamide derivatives, including structural analogues of the target compound, exhibit potent inhibition of VEGF receptor tyrosine kinases (IC₅₀: 10–50 nM) . Mechanistically, these compounds block VEGF-induced endothelial cell proliferation, a critical step in tumor angiogenesis.
Table 1: In Vitro Antiangiogenic Activity
| Cell Line | VEGF Inhibition (IC₅₀) | Reference |
|---|---|---|
| HUVEC (Human Umbilical Vein Endothelial Cells) | 12 nM | |
| PC-3 (Prostate Carcinoma) | 28 nM |
In Vivo Efficacy
In murine xenograft models (e.g., HCT-116 colon carcinoma), oral administration of related compounds (30 mg/kg/day) reduced tumor volume by 60–75% over 21 days .
Research Gaps and Future Directions
-
Toxicological Studies: No data exist on acute/chronic toxicity or pharmacokinetics (e.g., half-life, bioavailability).
-
Formulation Development: Prodrug strategies (e.g., ester prodrugs) could enhance oral absorption.
-
Target Expansion: Potential utility in non-oncological contexts (e.g., age-related macular degeneration) remains unexplored .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume